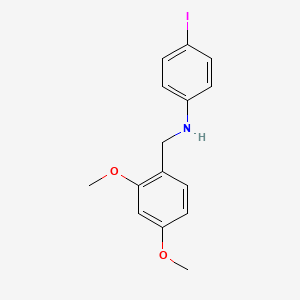
N-(2,4-diméthoxybenzyl)-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-4-iodoaniline: is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, an iodine atom at the 4 position of the aniline ring, and an aniline moiety
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as sulfamates, are known to be important functional groups in medicinal chemistry and drug development .
Mode of Action
Without specific information on “N-(2,4-dimethoxybenzyl)-4-iodoaniline”, it’s difficult to determine its exact mode of action. It’s worth noting that compounds with similar structures, such as those containing 2,4-dimethoxybenzyl groups, have been used in the synthesis of phenolic o-sulfamates .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of phenolic o-sulfamates, which are important functional groups in medicinal chemistry and drug development .
Action Environment
The action, efficacy, and stability of “N-(2,4-dimethoxybenzyl)-4-iodoaniline” can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For example, the use of 2,4-dimethoxybenzyl was found to be particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 4-iodoaniline.
Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 4-iodoaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for N-(2,4-dimethoxybenzyl)-4-iodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-dimethoxybenzyl)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline moiety or the benzyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Comparaison Avec Des Composés Similaires
N-(2,4-dimethoxybenzyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an iodine atom.
N-(2,4-dimethoxybenzyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of an iodine atom.
N-(2,4-dimethoxybenzyl)-4-bromoaniline: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: N-(2,4-dimethoxybenzyl)-4-iodoaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The iodine atom can participate in specific reactions, such as halogen exchange or coupling reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPFTRMRVPDGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
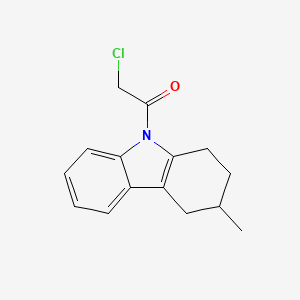
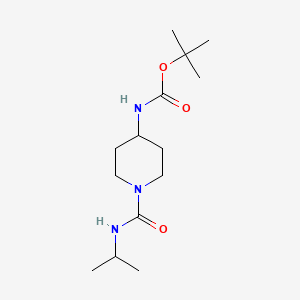
![3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2529460.png)
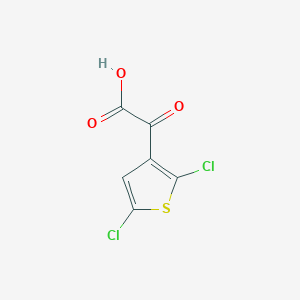
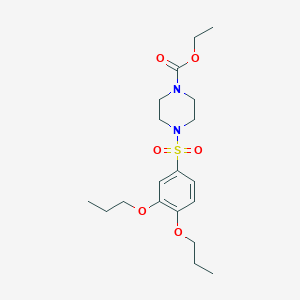
![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)
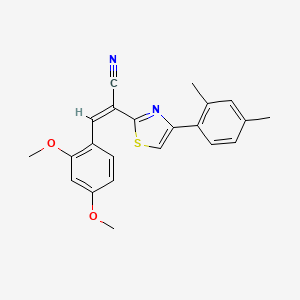
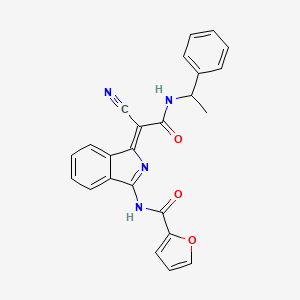
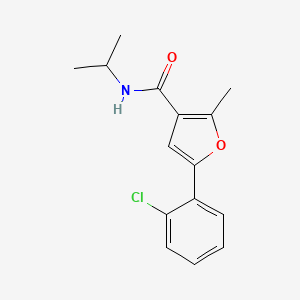
![4-butoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2529474.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)
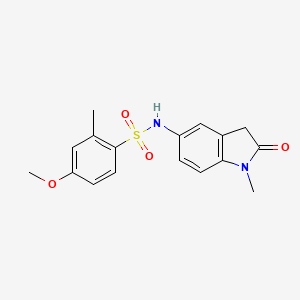
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)
